5-Fluoro-3-methoxybenzene-1,2-diamine
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Overview
Description
5-Fluoro-3-methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2O It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the nitration of 5-Fluoro-3-methoxybenzene, followed by reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution reactions could introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
5-Fluoro-3-methoxybenzene-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers with specific properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxybenzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroanisole: Similar in structure but lacks the amino groups.
5-Fluoro-2-methoxyaniline: Similar but with different substitution patterns on the benzene ring.
3-Fluoro-4-methoxyaniline: Another similar compound with different substitution patterns.
Uniqueness
5-Fluoro-3-methoxybenzene-1,2-diamine is unique due to the presence of both fluorine and methoxy groups along with two amino groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H9FN2O |
---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
5-fluoro-3-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C7H9FN2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,9-10H2,1H3 |
InChI Key |
SKAOOTBGWUCPHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)F |
Origin of Product |
United States |
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